molecular formula C34H35NO11 B1242145 Berubicin CAS No. 677017-23-1

Berubicin

Cat. No. B1242145
CAS RN: 677017-23-1
M. Wt: 633.6 g/mol
InChI Key: FIGNGSHKNAHTSH-JJMFXPFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berubicin is an innovative anthracycline, and it’s the first of its kind to cross the blood-brain barrier and kill tumor cells . It’s being developed as a potential treatment option for glioblastoma, an aggressive type of brain cancer . In the first clinical trial of Berubicin, 44% of the patients showed a clinical response, with one Durable Complete Response (a demonstrated lack of detectable cancer cells) .


Molecular Structure Analysis

Berubicin has a chemical formula of C34H35NO11 . It contains a total of 86 bonds, including 51 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, and 18 aromatic bonds . The molecular weight of Berubicin is 633.6418 g/mol .


Chemical Reactions Analysis

Berubicin is designed as a compound that can circumvent adenosine5′ triphosphate binding cassette transporters . This makes Berubicin not only a more potent topoisomerase 2 inhibitor than doxorubicin, but it can also cross the blood-brain barrier .

Mechanism of Action

Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, as well as RNA and protein synthesis . Unlike other anthracycline derivatives, Berubicin can cross the blood-brain barrier and circumvent P glycoprotein/MRP1-mediated efflux .

Safety and Hazards

Berubicin is currently being evaluated in a global potentially pivotal study . The primary endpoint of the study is Overall Survival . A pre-planned, non-binding futility analysis will be performed after approximately 30 to 50% of all planned patients have completed the primary endpoint at 6 months . This review will include additional evaluation of safety as well as secondary efficacy endpoints .

Future Directions

Berubicin is currently being evaluated in a global potentially pivotal study that was initiated in May of 2021 . The FDA has granted CNS with Orphan Drug Designation, which provides seven years of marketing exclusivity upon approval of an NDA, and Fast Track Designation . CNS Pharmaceuticals intends to file for additional patents relating to Berubicin as well as their pipeline of other drugs .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO11/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3/t16-,20-,22-,24-,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGNGSHKNAHTSH-JJMFXPFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217986
Record name Berubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berubicin

CAS RN

677017-23-1
Record name Berubicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677017231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Berubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QPN83HK2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Berubicin
Reactant of Route 2
Reactant of Route 2
Berubicin
Reactant of Route 3
Berubicin
Reactant of Route 4
Berubicin
Reactant of Route 5
Berubicin
Reactant of Route 6
Reactant of Route 6
Berubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.